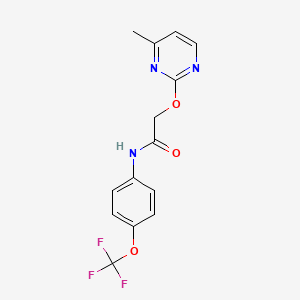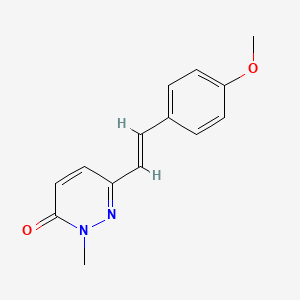
6-(4-metoxiestiril)-2-metil-3(2H)-piridazinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Similar compounds such as resveratrol analogues have been shown to target proteins involved in cell cycle regulation, such as p53 and p21 .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest through the activation of p53 and p21 . This leads to apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect the p53 and p21 pathways, leading to cell cycle arrest and apoptosis . The activation of these pathways can result in the suppression of tumor growth, making this compound potentially useful in cancer treatment.
Result of Action
The activation of p53 and p21 pathways by similar compounds leads to cell cycle arrest and apoptosis . This can result in the suppression of tumor growth, indicating potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone in lab experiments is its unique structure and properties. This compound is highly reactive and can be easily modified to create new derivatives with different properties. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. In addition, there is ongoing research into the synthesis of new derivatives of this compound with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone involves the reaction of 4-methoxystyryl bromide with 2-methyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
6-(4-metoxiestiril)-2-metil-3(2H)-piridazinona: y sus derivados exhiben efectos citotóxicos prometedores contra líneas celulares cancerosas. Por ejemplo, (Z)-8-etoxi-3-(4-metoxiestiril)-2-fenil-2H-cromoeno (9g) demostró una actividad significativa en líneas celulares HeLa, con un valor de IC50 de 10 μM . Los investigadores están explorando su potencial como agente anticancerígeno, especialmente considerando las limitaciones de los fármacos existentes.
Fotoiniciador y Generador de Fotoácidos
En el campo de la fotolitografía y el fotograbado, This compound sirve como fotoiniciador catiónico y generador de fotoácidos no iónico. Sus propiedades únicas lo hacen valioso para estas aplicaciones .
Derivados de Benzofurano
Los derivados de benzofurano, incluido este compuesto, han atraído la atención debido a su bioactividad. Si bien los estudios específicos sobre este compuesto son limitados, los derivados relacionados han mostrado potencial como agentes bioactivos. Se necesita una mayor exploración para descubrir su gama completa de efectos .
Diseño Híbrido de Fármacos Anticancerígenos
Dado su andamiaje de 2H-cromoeno, This compound se alinea con la tendencia del desarrollo de fármacos anticancerígenos híbridos. Estos fármacos híbridos interactúan con múltiples objetivos, lo que los convierte en candidatos atractivos para el tratamiento del cáncer. Los investigadores están investigando sus efectos sinérgicos y su perfil de seguridad .
Disrupción de la Tubulina y Arresto del Ciclo Celular
El compuesto (Z)-8-etoxi-3-(4-metoxiestiril)-2-fenil-2H-cromoeno (9g) interrumpe las redes de microtúbulos, lo que lleva al arresto del ciclo celular en la fase G2/M. Acumula tubulina en la fracción soluble y aumenta la expresión de Ciclina B1. Estos mecanismos contribuyen a su citotoxicidad .
Agentes Quimiopreventivos
Los productos naturales como este compuesto ofrecen potencial como agentes quimiopreventivos. Los investigadores están explorando su capacidad para prevenir el desarrollo o la progresión del cáncer. Investigar sus efectos en las vías celulares y la señalización puede revelar aplicaciones adicionales .
Propiedades
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-10H,1-2H3/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFDAHNIOHXPA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)
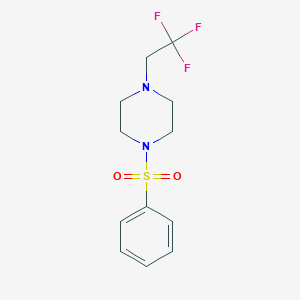
![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)

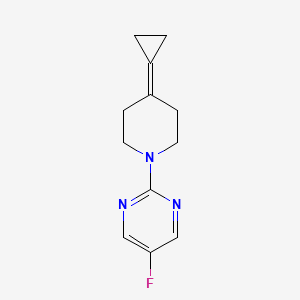
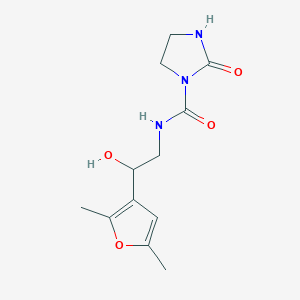
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)


![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
